molecular formula C18H11N3O3S B2720782 (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 467245-67-6

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2720782
CAS No.: 467245-67-6
M. Wt: 349.36
InChI Key: NXQADOWDCAILHS-ZSOIEALJSA-N
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Description

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a complex organic compound characterized by the presence of a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Knoevenagel Condensation: The final step involves the Knoevenagel condensation between the nitrated phenol derivative and the thiazole aldehyde in the presence of a base such as piperidine to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylthiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenylthiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In materials science, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and hydroxyl groups suggests potential interactions through hydrogen bonding or electron transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-methylthiazol-2-yl)acrylonitrile
  • (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-ethylthiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and structural features. The presence of both a nitrophenyl group and a phenylthiazole moiety provides a unique set of chemical properties and reactivity patterns that distinguish it from other similar compounds.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c19-10-14(8-12-6-7-17(22)16(9-12)21(23)24)18-20-15(11-25-18)13-4-2-1-3-5-13/h1-9,11,22H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQADOWDCAILHS-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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